molecular formula C23H27N5O5S2 B2782658 ethyl 4-{4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate CAS No. 851987-33-2

ethyl 4-{4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate

Cat. No.: B2782658
CAS No.: 851987-33-2
M. Wt: 517.62
InChI Key: IMLVCASAGOAUAF-UHFFFAOYSA-N
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Description

ethyl 4-{4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a sulfonyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-[4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O5S2/c1-4-33-23(30)27-9-11-28(12-10-27)35(31,32)18-7-5-17(6-8-18)21(29)25-26-22-24-20-16(3)13-15(2)14-19(20)34-22/h5-8,13-14H,4,9-12H2,1-3H3,(H,24,26)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLVCASAGOAUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Hydrazinecarbonylation: The benzothiazole derivative is then reacted with hydrazine to form the hydrazinecarbonyl intermediate.

    Coupling with Phenylsulfonylpiperazine: The intermediate is coupled with phenylsulfonylpiperazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

ethyl 4-{4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-{4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, cancer cell proliferation, or microbial growth.

    Pathways Involved: It may modulate signaling pathways like NF-κB, MAPK, or PI3K/Akt, leading to its biological effects.

Comparison with Similar Compounds

ethyl 4-{4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate can be compared with other benzothiazole derivatives:

    Similar Compounds: Benzothiazole derivatives like 2-aminobenzothiazole, benzothiazole-2-carboxylic acid, and benzothiazole-2-thiol.

    Uniqueness: The presence of the piperazine ring and the sulfonyl group makes this compound unique, potentially enhancing its biological activity and specificity.

Biological Activity

Ethyl 4-{4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring, a benzothiazole moiety, and a sulfonamide group. The structural formula can be represented as follows:

C18H22N4O4S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

This indicates the presence of multiple functional groups that contribute to its biological activity.

Research has indicated that compounds similar to this compound exhibit various mechanisms of action:

  • Anticholinesterase Activity : Some derivatives have shown significant inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Properties : Benzothiazole derivatives have been noted for their antimicrobial effects. Studies have demonstrated that modifications in the benzothiazole structure can enhance antibacterial activity against various pathogens .
  • Anti-tubercular Activity : Recent advancements in synthesizing benzothiazole-based compounds have highlighted their efficacy against Mycobacterium tuberculosis. In vitro studies have shown promising results in inhibiting bacterial growth .

In Vitro Studies

A study conducted on benzothiazole derivatives reported that certain compounds exhibited strong AChE inhibition comparable to Donepezil, a standard treatment for Alzheimer's disease. The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the piperazine ring significantly influenced the inhibitory potency .

Case Study: Antimicrobial Efficacy

In a comparative study assessing various benzothiazole derivatives, this compound was evaluated for its antimicrobial properties. The results indicated that this compound exhibited moderate to high activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for further development in antimicrobial therapy .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAChE Inhibition12.5
Benzothiazole Derivative AAntimicrobial15.0
Benzothiazole Derivative BAnti-tubercular8.0

Q & A

Q. What synthetic methodologies are employed for this compound, and how are reaction conditions optimized?

The synthesis involves sequential reactions: (1) formation of the 4,6-dimethylbenzothiazole hydrazine derivative, (2) coupling with a benzenesulfonyl-piperazine intermediate via carbodiimide-mediated amidation, and (3) esterification. Optimization focuses on solvent selection (e.g., DMF for amidation, ethanol for recrystallization), temperature control (reflux at 70–80°C for hydrazine coupling), and stoichiometric ratios. Impurity removal requires silica gel chromatography (hexane/EtOAc gradients) and recrystallization. Reaction progress is tracked via TLC and HPLC (≥95% purity target) .

Q. Which analytical techniques are critical for structural characterization and quality control?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±2 ppm). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and differential scanning calorimetry (DSC) for crystallinity. Fourier-Transform Infrared Spectroscopy (FTIR) identifies key functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹, carbonyl C=O at ~1680 cm⁻¹) .

Q. What physicochemical properties are essential for formulation studies?

Key properties include:

  • Solubility : Low aqueous solubility (≤0.1 mg/mL in pH 7.4 buffer) but soluble in DMSO (>50 mg/mL).
  • Stability : Stable at 25°C for 48 hours in dark; degrades at pH <3 (hydrazine cleavage) or >10 (ester hydrolysis).
  • Thermal Behavior : Melting point ~215°C (DSC), with decomposition above 250°C .

Q. How is preliminary biological activity screened?

In vitro assays include:

  • Enzyme Inhibition : MMP-9, VEGFR2 (IC50 via fluorogenic substrates).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Binding Assays : Fluorescence polarization for target engagement. Dose ranges (1–100 µM) and controls (DMSO vehicle) are standardized .

Advanced Research Questions

Q. How can mechanistic studies resolve conflicting bioactivity data across publications?

Discrepancies in IC50 values (e.g., MMP-9 inhibition ranging from 0.5–5 µM) arise from assay conditions (e.g., substrate concentration, buffer pH). Meta-analysis using standardized protocols (e.g., fixed Km for enzymes) and structural analogs (e.g., methyl vs. ethyl substituents) clarifies structure-activity trends. Molecular dynamics simulations identify conformational flexibility in the benzothiazole-hydrazine moiety affecting binding .

Q. What advanced techniques quantify target binding kinetics and thermodynamics?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets (e.g., VEGFR2 extracellular domain).
  • Isothermal Titration Calorimetry (ITC) : Determines ΔH and Kd (nM–µM range) for enthalpy-driven interactions.
  • X-ray Crystallography : Resolves ligand-protein co-crystal structures to identify hydrogen bonds with catalytic residues (e.g., Asp1046 in VEGFR2) .

Q. How do structural modifications enhance solubility without compromising activity?

Derivatization strategies:

  • PEGylation : Addition of polyethylene glycol to the piperazine nitrogen improves aqueous solubility (e.g., 5 mg/mL vs. 0.1 mg/mL for parent compound).
  • Prodrug Design : Ester-to-amide conversion (e.g., ethyl carboxylate → hydroxamic acid) enhances hydrolytic stability. Solubility-activity balance is validated via LogP measurements (target ≤3) and SPR binding assays .

Q. What computational methods guide structure-activity relationship (SAR) studies?

  • Molecular Docking (AutoDock Vina) : Screens substituent effects (e.g., 4,6-dimethyl vs. 4-fluoro analogs) on binding energy (ΔG ≤ -8 kcal/mol).
  • Quantitative SAR (QSAR) : Regression models correlate electronic parameters (Hammett σ) with IC50.
  • Free Energy Perturbation (FEP) : Predicts ΔΔG for methyl → ethyl substitutions in benzothiazole .

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